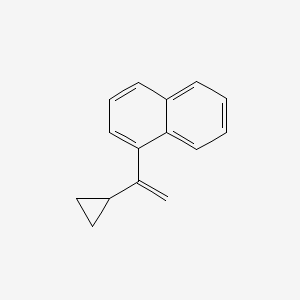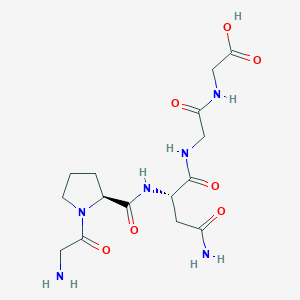
Glycyl-L-prolyl-L-asparaginylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-prolyl-L-asparaginylglycylglycine is a peptide compound composed of five amino acids: glycine, proline, asparagine, and two additional glycine residues. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-asparaginylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques.
化学反应分析
Types of Reactions
Glycyl-L-prolyl-L-asparaginylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reducing disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions using proteases.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation and reduction would modify specific residues within the peptide.
科学研究应用
Glycyl-L-prolyl-L-asparaginylglycylglycine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug delivery systems and as potential treatments for diseases.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of Glycyl-L-prolyl-L-asparaginylglycylglycine depends on its specific biological activity. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.
相似化合物的比较
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition but different biological activities.
Glycyl-L-prolyl-L-tyrosine: A peptide used in biochemical studies with distinct properties compared to Glycyl-L-prolyl-L-asparaginylglycylglycine.
Uniqueness
This compound is unique due to its specific sequence and potential biological activities. Its uniqueness lies in the combination of amino acids and the resulting structural and functional properties.
属性
CAS 编号 |
371161-48-7 |
|---|---|
分子式 |
C15H24N6O7 |
分子量 |
400.39 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-4-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H24N6O7/c16-5-12(24)21-3-1-2-9(21)15(28)20-8(4-10(17)22)14(27)19-6-11(23)18-7-13(25)26/h8-9H,1-7,16H2,(H2,17,22)(H,18,23)(H,19,27)(H,20,28)(H,25,26)/t8-,9-/m0/s1 |
InChI 键 |
KNQNYICVTUKNBE-IUCAKERBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


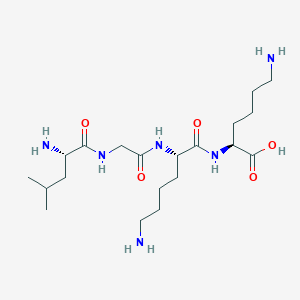
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
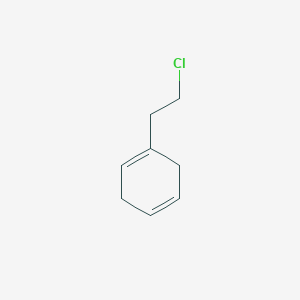
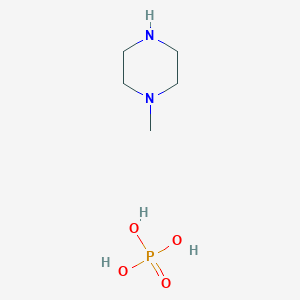
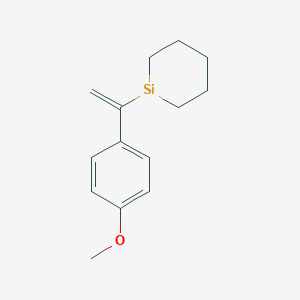
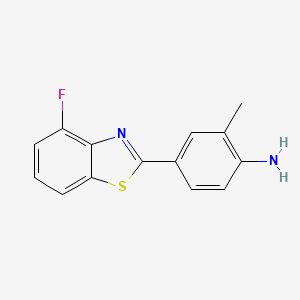
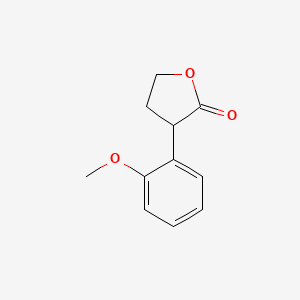
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)



![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
